molecular formula C11H14ClN B1490801 3-[(3-Chlorophenyl)methyl]pyrrolidine CAS No. 1158764-50-1

3-[(3-Chlorophenyl)methyl]pyrrolidine

Cat. No. B1490801
CAS RN: 1158764-50-1
M. Wt: 195.69 g/mol
InChI Key: VVEHQTPUBNGBGN-UHFFFAOYSA-N
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Description

“3-[(3-Chlorophenyl)methyl]pyrrolidine” is a chemical compound with the CAS Number: 1359702-94-5 . It has a molecular weight of 232.15 . The IUPAC name for this compound is 3-(3-chlorobenzyl)pyrrolidine hydrochloride . It is typically stored at room temperature and appears as an oil .


Molecular Structure Analysis

The InChI code for “3-[(3-Chlorophenyl)methyl]pyrrolidine” is 1S/C11H14ClN.ClH/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10;/h1-3,7,10,13H,4-6,8H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-[(3-Chlorophenyl)methyl]pyrrolidine” is a solid compound . The SMILES string representation is ClC1=CC=CC(C2CNCC2)=C1.Cl .

Scientific Research Applications

Mechanism-based Inhibition of Monoamine Oxidase

A study on structurally analogous compounds to "3-[(3-Chlorophenyl)methyl]pyrrolidine" revealed that certain pyrrolines act as irreversible inhibitors of monoamine oxidase B (MAO B), suggesting potential applications in the study of neurological disorders and the design of neuroactive drugs (Williams & Lawson, 1998).

Synthesis of Agrochemical and Medicinal Compounds

Research on the rearrangement of chlorinated pyrrolidin-2-ones has led to the development of 5-methoxylated 3-pyrrolin-2-ones, which are useful intermediates for the synthesis of agrochemicals or medicinal compounds, indicating the versatility of pyrrolidine derivatives in chemical synthesis (Ghelfi et al., 2003).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Pyrrolidine derivatives, including “3-[(3-Chlorophenyl)methyl]pyrrolidine”, continue to be of interest in drug discovery due to their diverse biological activities . Future research could focus on exploring the potential therapeutic applications of these compounds, as well as optimizing their synthesis and improving their safety profiles.

properties

IUPAC Name

3-[(3-chlorophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10/h1-3,7,10,13H,4-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEHQTPUBNGBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chlorophenyl)methyl]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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